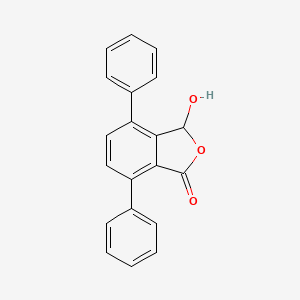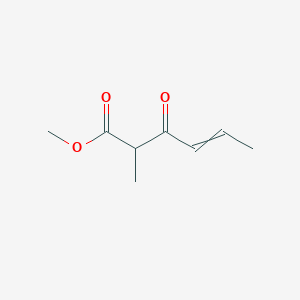![molecular formula C6H14Br2O2Si B14349081 Dibromobis[(propan-2-yl)oxy]silane CAS No. 92713-64-9](/img/structure/B14349081.png)
Dibromobis[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis[(propan-2-yl)oxy]silane: is a chemical compound with the molecular formula C6H14Br2O2Si It is a silane derivative where two bromine atoms are bonded to a silicon atom, which is also bonded to two isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibromobis[(propan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with isopropanol in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dibromobis[(propan-2-yl)oxy]silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen bromide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Oxidizing or reducing agents: Depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used.
Silanols: From hydrolysis reactions.
Various oxidized or reduced forms: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Dibromobis[(propan-2-yl)oxy]silane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which Dibromobis[(propan-2-yl)oxy]silane exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as a central point for various chemical transformations, facilitating the formation of new compounds with desired properties.
Comparison with Similar Compounds
Propargyloxytrimethylsilane: Another organosilicon compound with different substituents on the silicon atom.
Trimethylsilyl Chloride: A simpler silane derivative with different reactivity.
Tetramethyldisiloxane: A disiloxane compound with unique properties.
Uniqueness: Dibromobis[(propan-2-yl)oxy]silane is unique due to its specific combination of bromine and isopropoxy groups bonded to silicon. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis and material science.
Properties
CAS No. |
92713-64-9 |
|---|---|
Molecular Formula |
C6H14Br2O2Si |
Molecular Weight |
306.07 g/mol |
IUPAC Name |
dibromo-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C6H14Br2O2Si/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
GRSZJDAXSVBXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
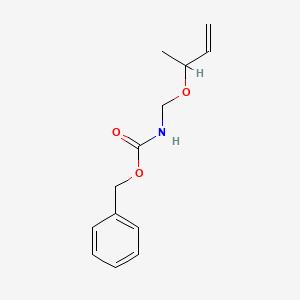
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
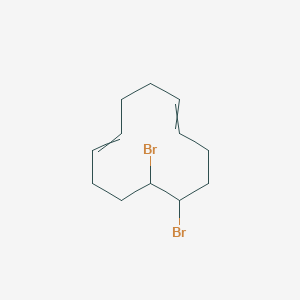

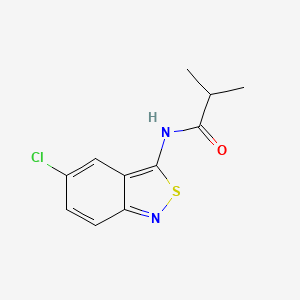
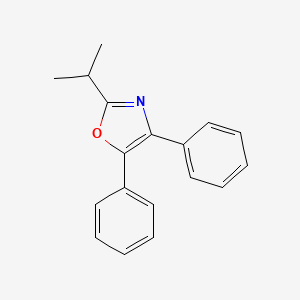
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
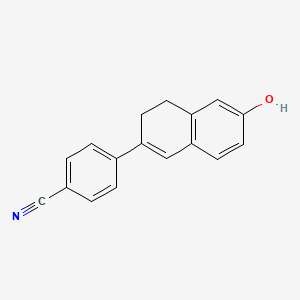
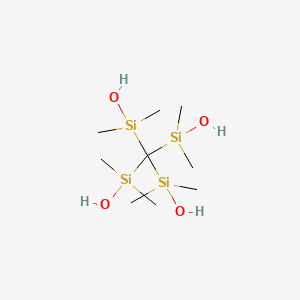
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
